molecular formula C14H14O3 B6379468 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% CAS No. 1261988-64-0

4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379468
CAS RN: 1261988-64-0
M. Wt: 230.26 g/mol
InChI Key: BPRWCYTYDKIWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% (4-HMPM) is a phenolic compound that is widely used in various scientific research applications. 4-HMPM is a derivative of phenol, which is an aromatic organic compound that is widely used in the manufacture of various products such as plastics, pharmaceuticals, and dyes. 4-HMPM is synthesized by the reaction of phenol with formaldehyde and methanol, and it can also be obtained from natural sources. 4-HMPM has several unique properties that make it useful in scientific research applications.

Scientific Research Applications

4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has several applications in scientific research. It has been used as an antioxidant in food preservation, as an antimicrobial agent in the food industry, and as a reagent in the synthesis of other compounds. 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has also been used to study the effects of oxidative stress on cells, as well as its effects on the immune system. Additionally, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been used to study the effects of environmental pollutants on cells and to investigate the role of free radicals in disease.

Mechanism of Action

4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% acts as an antioxidant by scavenging free radicals. It is able to neutralize free radicals by donating a hydrogen atom to the radical, thus preventing it from causing oxidative damage to cells. Additionally, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenases and cyclooxygenases, which are involved in the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been shown to have a protective effect against oxidative damage to cells. It has also been shown to have anti-inflammatory and anti-allergic effects, and to reduce the risk of certain diseases such as cancer and heart disease. Additionally, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% has been shown to have neuroprotective effects, and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is relatively stable and can be stored for long periods of time. However, 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% can be toxic at high concentrations and can cause irritation to the skin, eyes, and respiratory tract. Therefore, it is important to use protective equipment when handling 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% in the laboratory.

Future Directions

There are several potential future directions for research on 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95%. These include further studies on its antioxidant and anti-inflammatory effects, as well as its potential therapeutic effects in various diseases. Additionally, further research could be conducted on its mechanism of action and its potential as a drug delivery system. Additionally, research could be conducted on its potential as a food preservative and its potential to reduce the risk of certain diseases. Finally, research could be conducted on its potential to reduce the environmental impact of certain industrial processes.

Synthesis Methods

4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% is synthesized by the reaction of phenol with formaldehyde and methanol. The reaction is carried out in an acidic medium, such as sulfuric acid, at temperatures ranging from 80°C to 110°C. The reaction produces a mixture of 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% and other byproducts, which are then separated and purified by various methods such as liquid-liquid extraction and chromatographic techniques. The yield of 4-(3-Hydroxymethylphenyl)-2-methoxyphenol, 95% from the reaction is typically around 95%.

properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRWCYTYDKIWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685464
Record name 3'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-64-0
Record name 3'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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